N-(3-chloro-4-methylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H23ClN2O4 and its molecular weight is 438.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds related to the specified chemical have been synthesized for their potential antibacterial activities. For instance, a study demonstrated the preparation of N-(4-Substituted phenyl)acetamides leading to the synthesis of new hydrazone compounds with notable cytotoxic activity against bacteria and fungus strains. This indicates their potential as growth inhibitors for specific microorganisms (Trong Duc Le, N. Pham, Tien-Cong Nguyen, 2018).
Antimalarial Activity
Another research avenue explores the antimalarial activity of derivatives, emphasizing the importance of molecular modifications for enhanced efficacy against Plasmodium berghei in mice. This suggests a promising direction for developing new antimalarial agents (L. M. Werbel, P. Cook, E. Elslager, J. Hung, J. Johnson, S. Kesten, D. Mcnamara, D. Ortwine, D. Worth, 1986).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity, underscoring the chemical's utility in scavenging free radicals and protecting against oxidative stress (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, Y. Garcia, 2019).
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities. Notably, some compounds demonstrated potent activities, presenting a viable path for the development of new therapeutic agents (V. Alagarsamy, V. Solomon, M. T. Sulthana, Meduri Satyasai Vijay, B. Narendhar, 2015).
Neuroprotective Effects
Novel pyrano[3,2-c]chromene derivatives with morpholine/phenylpiperazine moiety have been synthesized and evaluated for their neuroprotective effects against oxidative stress-induced damage in PC12 cells, highlighting the compound's potential in managing neurodegenerative diseases (Bilqees Sameem, Mina Saeedi, M. Mahdavi, H. Nadri, F. Moghadam, Najmeh Edraki, Muhammad Imran Khan, M. Amini, 2017).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c1-16-8-9-18(11-20(16)25)26-24(29)15-31-23-14-30-19(12-22(23)28)13-27-10-4-6-17-5-2-3-7-21(17)27/h2-3,5,7-9,11-12,14H,4,6,10,13,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATUVKLSRSGCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.